molecular formula C5H11BrO B2580758 1-Bromopentan-2-ol CAS No. 26818-03-1

1-Bromopentan-2-ol

Cat. No.: B2580758
CAS No.: 26818-03-1
M. Wt: 167.046
InChI Key: AMCWGHNIYLEOOO-UHFFFAOYSA-N
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Description

1-Bromopentan-2-ol is an organic compound with the molecular formula C5H11BrO. It is a brominated alcohol, specifically a secondary alcohol, where the bromine atom is attached to the first carbon and the hydroxyl group is attached to the second carbon in the pentane chain. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromopentan-2-ol can be synthesized through the bromination of pentan-2-ol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, this compound is produced by reacting pentan-2-ol with a brominating agent such as HBr or PBr3. The reaction is conducted in a suitable solvent, and the product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromopentan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), cyanide ions (CN-), or amines (NH2-).

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) are used under basic conditions.

    Oxidation: Oxidizing agents like KMnO4 or CrO3 are used under acidic or neutral conditions.

Major Products Formed:

    Substitution: Products include pentan-2-ol, pentanenitrile, or pentylamine.

    Oxidation: Products include 2-pentanone or pentanoic acid.

Scientific Research Applications

1-Bromopentan-2-ol has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules.

    Industrial Chemistry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Bromopentan-2-ol depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new compound. In oxidation reactions, the hydroxyl group is oxidized to form a carbonyl group, leading to the formation of ketones or carboxylic acids.

Comparison with Similar Compounds

    1-Bromobutane: Similar structure but with a shorter carbon chain.

    2-Bromopropan-1-ol: Similar structure but with a different position of the bromine and hydroxyl groups.

    1-Bromo-3-pentanol: Similar structure but with the hydroxyl group on the third carbon.

Uniqueness: 1-Bromopentan-2-ol is unique due to its specific arrangement of the bromine and hydroxyl groups, which allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-bromopentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-2-3-5(7)4-6/h5,7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCWGHNIYLEOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26818-03-1
Record name 1-bromopentan-2-ol
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